2-Hydroxyethyl methyl terephthalate

描述

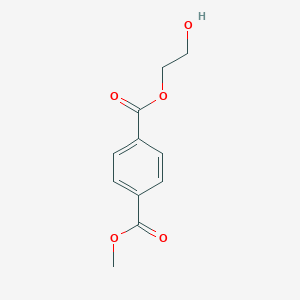

Structure

3D Structure

属性

IUPAC Name |

4-O-(2-hydroxyethyl) 1-O-methyl benzene-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O5/c1-15-10(13)8-2-4-9(5-3-8)11(14)16-7-6-12/h2-5,12H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJQMYWWZWUOCBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9063112 | |

| Record name | 2-Hydroxyethyl methyl terephthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9063112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3645-00-9 | |

| Record name | 1,4-Benzenedicarboxylic acid, 1-(2-hydroxyethyl) 4-methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3645-00-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Benzenedicarboxylic acid, 1-(2-hydroxyethyl) 4-methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003645009 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Benzenedicarboxylic acid, 1-(2-hydroxyethyl) 4-methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Hydroxyethyl methyl terephthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9063112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxyethyl methyl terephthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.798 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-BENZENEDICARBOXYLIC ACID, 1-(2-HYDROXYETHYL) 4-METHYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QR42U3BY92 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Nomenclature and Structural Context Within Terephthalate Derivatives

2-Hydroxyethyl methyl terephthalate (B1205515) is an organic compound that holds a specific position within the family of terephthalate esters. Structurally, it is a diester of terephthalic acid, featuring two different ester groups attached to the central benzene (B151609) ring at the para (1 and 4) positions. One carboxyl group of terephthalic acid is esterified with methanol (B129727), forming a methyl ester, while the other is esterified with ethylene (B1197577) glycol, forming a 2-hydroxyethyl ester. This asymmetrical structure distinguishes it from more common terephthalate derivatives like dimethyl terephthalate (DMT), where both esters are methyl groups, and bis(2-hydroxyethyl) terephthalate (BHET), where both are 2-hydroxyethyl ester groups. evitachem.comsigmaaldrich.com

The compound is systematically known by its IUPAC name, 4-O-(2-hydroxyethyl) 1-O-methyl benzene-1,4-dicarboxylate. lgcstandards.comfishersci.com However, it is frequently referred to by several synonyms in scientific literature and chemical catalogs. tcichemicals.comsielc.comusbio.net

| Identifier Type | Identifier |

|---|---|

| Common Name | 2-Hydroxyethyl methyl terephthalate |

| Synonym | Terephthalic Acid 2-Hydroxyethyl Methyl Ester tcichemicals.com |

| Synonym | 1,4-Benzenedicarboxylic acid, 2-hydroxyethyl methyl ester sielc.com |

| IUPAC Name | 4-O-(2-hydroxyethyl) 1-O-methyl benzene-1,4-dicarboxylate lgcstandards.comfishersci.com |

| CAS Number | 3645-00-9 lgcstandards.comtcichemicals.comsielc.comusbio.netalfa-chemistry.com |

Significance in Polymer Science and Sustainable Chemistry Research

Chemical Depolymerization Approaches to Poly(ethylene terephthalate)

Chemical depolymerization of PET is a cornerstone of plastics recycling, aiming to break down the polymer into its constituent monomers or other valuable small molecules. These processes offer a route to a circular economy for plastics by enabling the production of new, high-quality polymers from waste materials. Several chemical degradation methods are employed, including methanolysis, glycolysis, and hydrolysis, each with distinct reaction pathways and products. nih.govlakeheadu.ca

Methanolysis Pathways and 2-Hydroxyethyl Methyl Terephthalate Formation

Methanolysis involves the depolymerization of PET using methanol, typically at elevated temperatures and pressures. mdpi.com The primary products of this transesterification reaction are dimethyl terephthalate (DMT) and ethylene glycol (EG). mdpi.comrsc.orgresearchgate.net However, under certain conditions, the reaction can yield intermediate products, including this compound. rsc.orgresearchgate.netpolimi.it

The formation of this compound during methanolysis occurs as a result of incomplete depolymerization. The process breaks down the long polymer chains of PET, and if the reaction is not carried to completion, fragments of varying lengths can remain. This compound is one such fragment, representing a molecule where one of the ester groups of the terephthalic acid unit is esterified with methanol and the other with ethylene glycol. researchgate.net The yield of DMT, the desired end product of complete methanolysis, can exceed 90% under optimized conditions. rsc.org

Several factors influence the product distribution in PET methanolysis, including temperature, pressure, reaction time, and the type of catalyst used. researchgate.net For instance, research has shown that using a mixed solvent of methanol and toluene (B28343) can increase the yield of DMT. sci-hub.ru

Glycolysis Processes and Intermediates to this compound

Glycolysis is a chemical recycling method that utilizes a glycol, most commonly ethylene glycol, to break down PET into its monomer, bis(2-hydroxyethyl) terephthalate (BHET), along with some dimers and oligomers. mdpi.comnih.gov This process is typically conducted at temperatures between 180 and 240 °C in the presence of a transesterification catalyst. mdpi.comresearchgate.net

While the primary goal of glycolysis is to produce BHET, which can be purified and repolymerized to create new PET, the reaction mixture often contains various intermediates. mdpi.comnih.gov this compound is not a direct or typical product of standard glycolysis, as the reactant is ethylene glycol, not methanol. However, if the PET feedstock is contaminated with materials that can be a source of methyl groups, or if a co-solvent containing methyl groups is used, the formation of this compound could theoretically occur. The main intermediate in the glycolysis of PET is mono(2-hydroxyethyl)terephthalate (MHET). rsc.orgnih.gov

The efficiency of glycolysis is highly dependent on the catalyst used and the reaction conditions. For example, using a methyl urea/Zn(OAc)2 catalyst at 170 °C for 30 minutes can achieve a BHET yield of 82%. nih.gov Another study demonstrated that with a Pd-Cu/γ-Al2O3 catalyst, optimal conditions of 160 °C for 80 minutes resulted in a BHET yield of 86.1%. nih.gov

Hydrolysis Strategies and Associated Reaction Networks

Hydrolysis is a depolymerization process that employs water to break the ester bonds in PET, yielding terephthalic acid (TPA) and ethylene glycol (EG). carbodiimide.com This reaction can be carried out under neutral, acidic, or basic conditions. nih.govcarbodiimide.com The reaction network of PET hydrolysis is complex and can lead to the formation of various intermediates and byproducts. nih.gov

While the primary products are TPA and EG, incomplete hydrolysis can result in the formation of mono(2-hydroxyethyl)terephthalate (MHET) and bis(2-hydroxyethyl) terephthalate (BHET). lakeheadu.canih.govyoutube.com The formation of this compound is not a characteristic product of PET hydrolysis, as this process does not involve methanol. However, the complex reaction pathways, especially at elevated temperatures where side reactions can occur, could potentially lead to its formation if a source of methyl groups is present. nih.gov Neutral hydrolysis typically requires high temperatures (250–300 °C) and pressures (1.5–4.0 MPa). nih.gov

Transesterification Reactions Leading to this compound and its Derivatives

Transesterification is a broad class of organic reactions where the ester group of a compound is exchanged with an alcohol. In the context of PET depolymerization, both methanolysis and glycolysis are types of transesterification reactions. sciopen.comresearchgate.net The reaction involves the cleavage of the ester linkages in the PET chain by an alcohol, leading to the formation of smaller esters and glycols. kpi.ua

The formation of this compound is a direct consequence of a transesterification reaction involving both methanol and an ethylene glycol moiety. This can occur during the methanolysis of PET, where the polymer is not completely broken down to DMT and EG. researchgate.net Essentially, one end of a terephthalate unit within the polymer chain reacts with methanol, while the other end remains attached to an ethylene glycol unit.

The transesterification of dimethyl terephthalate with ethylene glycol is the primary industrial route for producing BHET, which is then polymerized to PET. researchgate.net This reaction highlights the reversible nature of the esterification processes involved in both the synthesis and depolymerization of PET.

Catalytic Systems in this compound Synthesis

Catalysts play a crucial role in the synthesis of this compound and its precursors by lowering the activation energy and increasing the rate of depolymerization reactions.

Homogeneous Catalysis for Terephthalate Ester Production

Homogeneous catalysts are soluble in the reaction medium and are widely used in PET depolymerization due to their high activity. nih.gov Various metal salts, such as acetates of zinc, manganese, cobalt, and lead, have been shown to be effective for glycolysis. researchgate.netnih.gov For instance, zinc acetate (B1210297) is a commonly used catalyst in the glycolysis of PET to produce BHET. mdpi.comresearchgate.net Iron (III) chloride (FeCl3) has also been demonstrated as an effective homogeneous catalyst for the transesterification of PET with ethanol (B145695) to produce diethyl terephthalate. rsc.orgresearchgate.net

In the context of producing terephthalate esters like this compound, homogeneous catalysts can facilitate the transesterification reactions. The choice of catalyst can influence the product distribution and the selectivity towards specific esters.

Table 1: Overview of Catalytic Systems in PET Depolymerization

| Depolymerization Method | Catalyst | Product(s) | Yield | Reference |

|---|---|---|---|---|

| Glycolysis | Zinc Acetate | Bis(2-hydroxyethyl) terephthalate (BHET) | 85.6% | researchgate.net |

| Glycolysis | Methyl urea/Zn(OAc)2 | Bis(2-hydroxyethyl) terephthalate (BHET) | 82% | nih.gov |

| Glycolysis | Pd-Cu/γ-Al2O3 | Bis(2-hydroxyethyl) terephthalate (BHET) | 86.1% | nih.gov |

| Methanolysis | Zinc(II) acetate | Dimethyl terephthalate (DMT) | >95% | rsc.org |

| Ethanolysis | Iron (III) chloride | Diethyl terephthalate (DET) | 98-99% | sciopen.comrsc.org |

Heterogeneous Catalysis in Polymer Depolymerization

Heterogeneous catalysts are crucial in the chemical recycling of PET due to their distinct phase from the reactants, which simplifies separation from the product mixture and allows for catalyst reuse, making the process more economical and sustainable. redalyc.orgresearchgate.net Research has focused on developing efficient and robust solid catalysts for PET glycolysis.

Metal oxides, particularly those incorporated into stable supports, have shown significant promise. For instance, a microsized catalyst comprising magnesium oxide (MgO) supported on silicon dioxide (SiO2) has demonstrated high efficiency. elsevierpure.com This catalyst, synthesized via a wet impregnation method, can achieve a BHET yield of 95.1% with very low metal leaching into the final product. elsevierpure.com Another effective class of heterogeneous catalysts is derived from layered double hydroxides (LDHs). mdpi.com Mixed metal oxides of Mg-Fe and Mg-Al, produced from LDH precursors, are active in PET glycolysis. mdpi.com The synthesis method of these catalysts significantly impacts their physical properties and, consequently, their catalytic activity; catalysts with smaller particles and larger pore volumes tend to exhibit higher PET conversion rates by minimizing mass transfer limitations. mdpi.com Studies have shown that Mg-Fe oxide catalysts can be reused up to five times, achieving final PET conversions as high as 97%. mdpi.com

In a more eco-friendly approach, biomass-derived ashes have been successfully employed as low-cost, renewable heterogeneous catalysts. researchgate.net Ash from sources like bamboo leaves and orange peels can effectively catalyze PET depolymerization. researchgate.net Bamboo leaf ash, for example, used at a 20 wt% loading with ethylene glycol at 190°C, yielded 83% of recrystallized BHET after 3.5 hours. researchgate.net These bio-waste-derived catalysts present notable advantages, including being inexpensive, non-toxic, and easy to handle. researchgate.net

| Catalyst | Support/Source | Reaction Temp. (°C) | Reaction Time (hr) | PET Conversion / Product Yield | Citation(s) |

| MgO | SiO₂ | - | - | 95.1% BHET Yield | elsevierpure.com |

| Mg-Fe Oxides | Layered Double Hydroxide | ~190 | 1 | ~95.8% Conversion | mdpi.com |

| Mg-Al Oxides | Layered Double Hydroxide | ~190 | 1 | ~63% Conversion | mdpi.com |

| Bamboo Leaf Ash | Biomass Waste | 190 | 3.5 | 83% BHET Yield | researchgate.net |

| Orange Peel Ash | Biomass Waste | - | - | 79% Product Yield | researchgate.net |

Nanocatalyst Applications in Chemical Recycling Processes

Nanocatalysts represent a significant advancement in the chemical recycling of PET, primarily due to their high specific surface area, which dramatically increases the contact between the catalyst and the reactants. redalyc.org This enhanced surface interaction leads to a substantial boost in catalytic activity, often resulting in faster reaction rates and milder reaction conditions compared to their bulk counterparts or conventional catalysts. redalyc.orgresearchgate.net

Zinc oxide (ZnO) nanoparticles have been extensively studied for PET glycolysis. Research comparing nano ZnO of different particle sizes (55 nm and 94 nm) found that the catalytic activity correlated with surface area. researchgate.netsemanticscholar.org The smaller 55 nm ZnO nanoparticles exhibited exceptional activity, reducing the required reaction time from 7 hours (without a catalyst) to just 60 minutes at 190°C. researchgate.netsemanticscholar.org Even a small amount of nano ZnO, as low as 0.05% by weight, was sufficient to effectively depolymerize PET into its monomers and oligomers. semanticscholar.org

Similarly, nickel oxide nanoparticles have been investigated as effective catalysts for the glycolytic depolymerization of PET. redalyc.org A full factorial design of experiments was used to optimize the process variables, including the synthesis temperature of the nanocatalyst, the depolymerization reaction time, and the amount of catalyst used. redalyc.org Under optimized conditions, these nickel nanocatalysts achieved PET conversion rates varying from 32% to 96%. redalyc.org A key advantage of using insoluble nanocatalysts like metal oxides is the ease of their separation from the reaction medium post-depolymerization, which simplifies product purification. redalyc.org

| Nanocatalyst | Particle Size (nm) | Reaction Temp. (°C) | Key Finding | Citation(s) |

| Nano Zinc Oxide (ZnO) | 55 | 190 | Reduced reaction time to 60 minutes from 7 hours (uncatalyzed). Higher activity than 94 nm particles. | researchgate.netsemanticscholar.org |

| Nano Zinc Oxide (ZnO) | 94 | 190 | Less active than 55 nm particles, but still significantly reduced reaction time. | researchgate.netsemanticscholar.org |

| Nickel Oxide (NiO) | - | 185 | Achieved PET conversion of up to 96% under optimized conditions. | redalyc.org |

Kinetic and Mechanistic Investigations of this compound Formation

Understanding the kinetics and mechanisms of PET depolymerization is essential for optimizing reactor design and process conditions to maximize the yield of monomers like MHET and BHET. Investigations delve into how fast the reaction proceeds and the specific chemical steps involved in breaking down the polymer chain.

Reaction Rate Determination and Kinetic Modeling in Depolymerization

The depolymerization of PET is a complex process involving phase changes and multiple reactions, necessitating sophisticated kinetic models to describe its behavior. The reaction often begins as a heterogeneous system (solid PET and liquid glycol) and transitions to a more homogeneous system as the polymer breaks down and dissolves.

Several kinetic models have been applied to fit experimental data. For the initial stages of depolymerization, a shrinking core model is often applicable. ornl.govconsensus.app This model suggests that the reaction occurs at the surface of the solid polymer particles, with the unreacted core of the particle shrinking over time. ornl.gov For instance, in the mechanochemical hydrolysis of PET, monomer yields were observed to increase linearly with time initially, which is consistent with a shrinking core reaction scheme. ornl.gov

| Study Focus | Temperature Range (°C) | Applied Kinetic Model(s) | Key Findings | Citation(s) |

| Mechanochemical Hydrolysis | - | Shrinking Core Model | Monomer yield increased linearly with milling time, consistent with the model. | ornl.gov |

| Saponification | 50-80 | Second-Order Reaction | Reaction rate constant determined as 2.88 × 10⁻³ g⁻¹ s⁻¹ at 70°C. Activation energy was 54.2 kJ/g. | researchgate.net |

| Glycolysis with EtONa | 160-170 | Heterogeneous Shrinking Core | Model applicable in the lower temperature range where the system is more heterogeneous. | consensus.app |

| Glycolysis with EtONa | 170-197 | First-Order Reversible Reaction | Model applicable at higher temperatures as the reaction mixture becomes homogeneous. | consensus.app |

Thermodynamic Considerations of Esterification and Transesterification Equilibria

The formation of monomers from PET via glycolysis is a reversible transesterification reaction governed by thermodynamic principles. The position of the equilibrium and the spontaneity of the reaction are determined by changes in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG).

Thermodynamic parameters have been calculated for specific depolymerization reactions. For the saponification of PET, the activation energy (Ea) was found to be 54.2 kJ/g, the enthalpy of activation (ΔH) was 90.8 kJ/g, the entropy of activation (ΔS) was -126.5 J/K·g, and the free energy of activation (ΔG) was 49.9 kJ/g. researchgate.net The negative entropy of activation suggests a more ordered transition state, while the positive enthalpy and free energy confirm the energy barrier to the reaction. researchgate.net For the glycolysis reaction, a ceiling temperature (Tc) of 156°C was calculated using Gibbs' free energy, representing a threshold temperature related to the equilibrium of the polymerization-depolymerization process. consensus.app

Chemical Reactivity and Transformation Mechanisms of 2 Hydroxyethyl Methyl Terephthalate

Hydrolysis Reactions of the Ester Linkages

Hydrolysis represents a key degradation pathway for 2-Hydroxyethyl methyl terephthalate (B1205515), a process that can occur through both chemical and enzymatic means. This reaction involves the cleavage of one or both of its ester bonds.

The enzymatic hydrolysis of MHET is a critical step in the biological recycling of PET. The bacterium Ideonella sakaiensis produces two key enzymes for this process: PETase and MHETase. wikipedia.org PETase initially breaks down PET into smaller, soluble oligomers, including MHET. wikipedia.orgresearchgate.net Subsequently, MHETase specifically catalyzes the hydrolysis of the ester bond in MHET, breaking it down into its constituent monomers: terephthalic acid (TPA) and ethylene (B1197577) glycol (EG). wikipedia.orgresearchgate.netnih.gov This two-step enzymatic system allows the bacterium to utilize PET as its primary source of carbon and energy. nih.gov The accumulation of MHET can inhibit the activity of PETase, highlighting the importance of the synergistic action of MHETase for efficient PET depolymerization. researchgate.net

The reaction mechanism for MHET hydrolysis by MHETase, a serine hydrolase, proceeds in two main steps:

Acylation: The catalytic serine residue (Ser225), activated by a nearby histidine (His528), performs a nucleophilic attack on the ester carbonyl carbon of MHET. This forms a tetrahedral intermediate. researchgate.net

Deacylation: The intermediate then collapses, forming an acyl-enzyme intermediate and releasing ethylene glycol. A water molecule then hydrolyzes the acyl-enzyme intermediate, regenerating the active site and releasing terephthalic acid. researchgate.netresearchgate.net

Computational studies have indicated that the deacylation step is the rate-limiting step in this enzymatic hydrolysis. researchgate.netnih.gov

The table below summarizes the kinetic parameters for the hydrolysis of MHET by various enzymes.

| Enzyme | Km (mM) | kcat (s-1) | kcat/Km (s-1mM-1) |

| I. sakaiensis MHETase | - | 27.6 ± 2.6 | - |

| C. thiooxydans homolog | - | 9.5 ± 0.8 | - |

| Hydrogenophaga sp. PML113 homolog | - | 3.8 ± 2.5 | - |

Table 1: Kinetic parameters of MHET hydrolysis by MHETase and its homologs. Data from pnas.org.

Transesterification Reactions for Derivative Synthesis

Transesterification, or alcoholysis, is a significant reaction pathway for 2-Hydroxyethyl methyl terephthalate, allowing for the synthesis of various derivatives. This process involves the exchange of the alcohol moiety of the ester with another alcohol. While direct studies on the transesterification of MHET are not extensively documented, research on the closely related compound bis(2-hydroxyethyl) terephthalate (BHET) provides valuable insights into the potential reactions of MHET.

For instance, studies have demonstrated the successful transesterification of BHET with 1,4-butanediol (B3395766) to produce bis(4-hydroxybutyl) terephthalate, utilizing catalysts such as zinc acetate (B1210297) and titanium isopropoxide. uos.ac.kr This suggests that the hydroxyethyl (B10761427) group in MHET could similarly be replaced by other alcohol groups to generate a diverse range of terephthalate derivatives.

Furthermore, enzymatic transesterification offers a green chemistry approach for modifying MHET. A patent has described the enzymatic glycosylation of MHET, where a saccharide is chemically bonded to the hydroxyl group of the molecule. google.com This reaction can be catalyzed by lipases, such as Novozymes 435. google.com The resulting glycosylated MHET can then be further modified, for example, by esterification with methacrylate. google.com This highlights the potential of enzymatic transesterification to produce novel MHET derivatives with tailored properties.

The table below lists catalysts that have been effectively used in the transesterification of terephthalate esters.

| Catalyst | Reactants | Product |

| Zinc acetate | BHET, 1,4-butanediol | bis(4-hydroxybutyl) terephthalate |

| Titanium isopropoxide | BHET, 1,4-butanediol | bis(4-hydroxybutyl) terephthalate |

| Novozymes 435 (Lipase) | Glycosylated MHET, Methacrylate | Methacrylated glycosylated MHET |

Table 2: Catalysts used in the transesterification of terephthalate esters. Data from uos.ac.krgoogle.com.

Polymerization Pathways Involving this compound as a Monomer

This compound can act as a monomer in polycondensation reactions to form polyesters. Its bifunctional nature, possessing both a hydroxyl group and a methyl ester (which can undergo transesterification), allows it to participate in step-growth polymerization.

The polymerization process typically involves heating the monomer at high temperatures under a vacuum or in the presence of an inert gas to facilitate the removal of the small molecule byproduct (methanol in this case), thereby driving the reaction towards the formation of high molecular weight polymers. fiber-yarn.com This process is analogous to the second stage of PET production, where bis(2-hydroxyethyl) terephthalate (BHET) undergoes polycondensation. fiber-yarn.comlibretexts.org Antimony compounds, such as antimony(III) oxide, are commonly used as catalysts for these polycondensation reactions. libretexts.orgmdpi.com

The table below outlines the general conditions for the polycondensation of terephthalate-based monomers.

| Monomer(s) | Catalyst | Temperature (°C) | Conditions |

| Bis(hydroxyethyl) terephthalate (BHET) | Antimony(III) oxide | 250-280 | Vacuum or inert gas |

| Glycosylated MHET | Antimony(III) oxide | - | - |

| BHET, 4′-acetoxybiphenyl-4-carboxylic acid | Antimony(III) oxide | >270 | Melt polycondensation |

Table 3: Conditions for the polycondensation of terephthalate-based monomers. Data from google.comfiber-yarn.commdpi.com.

Computational and Theoretical Studies on Reaction Mechanisms

Computational chemistry provides powerful tools to investigate the reaction mechanisms of this compound at a molecular level. Methods such as Density Functional Theory (DFT) and combined Quantum Mechanics/Molecular Mechanics (QM/MM) are employed to elucidate the intricate details of its chemical transformations.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been applied to study the mechanisms of ester bond cleavage in molecules structurally related to this compound. For example, DFT calculations have been used to study the thermal degradation of a PET dimer, providing insights into the bond dissociation energies of the C-C and C-O bonds in the polymer backbone. While not specifically focused on MHET, these studies offer a theoretical framework for understanding the relative stabilities of the different bonds within the molecule and predicting the most likely pathways for its decomposition. Such computational approaches can also be used to investigate the catalytic effects of different species on the ester cleavage reaction.

The enzymatic reactions involving this compound, particularly its hydrolysis by MHETase and its formation from PET by PETase, have been extensively studied using combined Quantum Mechanics/Molecular Mechanics (QM/MM) simulations. This hybrid method allows for the accurate modeling of the electronic changes occurring in the active site (the QM region) while treating the larger protein environment with classical mechanics (the MM region).

QM/MM simulations of the MHETase-catalyzed hydrolysis of MHET have provided a detailed picture of the reaction mechanism. exlibrisgroup.comup.pt These studies have confirmed a two-step mechanism involving acylation and deacylation, mediated by a tetrahedral intermediate. researchgate.netexlibrisgroup.com The calculations have also been able to predict the activation energy barrier for the rate-limiting deacylation step, with results that are in good agreement with experimental values. researchgate.netnih.gov

Similarly, QM/MM studies have been employed to investigate the catalytic mechanism of PETase in the hydrolysis of PET to form MHET. nih.govresearchgate.net These simulations have helped to identify the key amino acid residues involved in substrate binding and catalysis, providing valuable information for the rational design of more efficient enzymes for PET degradation. nih.govresearchgate.net

The table below presents key findings from QM/MM studies on the enzymatic reactions of MHET.

| Enzyme | Reaction | Key Finding | Reference |

| MHETase | Hydrolysis of MHET | Deacylation is the rate-limiting step with a calculated activation barrier of ~19.35-20.4 kcal/mol. | researchgate.netnih.govexlibrisgroup.com |

| PETase | Formation of MHET from PET | Identification of key residues for substrate binding and catalysis, aiding in enzyme engineering. | nih.govresearchgate.net |

Table 4: Findings from QM/MM studies on enzymatic reactions involving MHET.

Applications and Derivatives of 2 Hydroxyethyl Methyl Terephthalate in Advanced Materials Research

Role as a Monomer in Polyester (B1180765) Synthesis

The reactive hydroxyl groups in terephthalate (B1205515) derivatives derived from PET glycolysis make them ideal monomers for repolymerization, enabling the creation of novel polyesters with tailored properties.

The chemical recycling of waste PET through methods like glycolysis—decomposition using ethylene (B1197577) glycol—is an effective strategy to break the polymer down into its constituent monomers, primarily BHET. google.comresearchgate.net This recovered BHET serves as a valuable feedstock for producing recycled PET (r-PET) analogs, closing the loop on PET production. google.comresearchgate.net

By controlling the purity of the recycled BHET, particularly by managing the content of byproducts like diethylene glycol ester, it is possible to synthesize a polyester resin that exhibits a quality equivalent to that of virgin PET. google.com This high-purity recycled monomer can be repolymerized, sometimes mixed with terephthalic acid, through esterification and subsequent polymerization to form a new polyester mixture. google.com This process not only diverts plastic waste from landfills but also reduces the dependency on virgin petrochemical resources for polymer production. researchgate.net The resulting recycled polyesters can be used in a wide array of applications, including the manufacturing of various material goods. google.com

A significant area of innovation involves using BHET from recycled PET to synthesize biodegradable copolyesters. researchgate.netkaist.ac.kr These materials are created by reacting BHET with various aliphatic dicarboxylic acids through a two-step melt polycondensation process. researchgate.netkaist.ac.kr This approach combines the robust aromatic structures from terephthalates with flexible and biodegradable aliphatic chains.

Researchers have successfully synthesized a series of poly(ethylene aliphatate-co-terephthalate) copolymers using this method. researchgate.netkaist.ac.kr By adjusting the composition and the type of aliphatic dicarboxylic acid used, the properties of the final copolyester can be finely tuned. researchgate.netkaist.ac.kr For instance, studies have demonstrated that these copolyesters can exhibit excellent mechanical and optical properties, often outperforming conventional biodegradable polymers. kaist.ac.kr The resulting materials show remarkable potential for applications such as sustainable and flexible packaging. researchgate.netkaist.ac.kr

Below is a table summarizing the properties of such copolyesters derived from BHET and various aliphatic diacids.

| Property | Value |

| Tensile Strength | <27 MPa |

| Elongation at Break | ~700% |

| Optical Haze | <10% |

| Biodegradability | Confirmed |

| Data derived from studies on biodegradable aromatic-aliphatic copolymers synthesized from BHET. kaist.ac.kr |

Incorporation into Polyurethane Systems

The hydroxyl groups present in PET glycolysis products like BHET make them suitable for use as polyols or chain extenders in the synthesis of polyurethanes (PUs). This allows for the incorporation of recycled content into a diverse range of polyurethane materials, from flexible foams to specialized coatings.

Products from the depolymerization of PET waste are increasingly used to create polyurethane foams. researchgate.netnih.gov Specifically, aromatic polyester polyols derived from recycled PET can be blended with other polyols and reacted with a polyisocyanate to produce flexible polyurethane foams. google.com These foams are critical materials for cushioning in furniture, automotive seating, and mattresses. google.com

The use of these recycled polyol extenders can be tailored to avoid common issues like foam shrinkage that occur with some commercial extenders. google.com Research has focused on synthesizing polyurethane foams from glycolysis products of PET, which are then reacted with isocyanates like methylene (B1212753) diphenyl diisocyanate (MDI) to form the foam structure. researchgate.netnih.gov This approach provides a viable route for upcycling PET waste into valuable and widely used flexible foam products. google.com

A notable application of recycled terephthalate monomers is in the creation of flame-retardant materials. researchgate.net Researchers have developed a process to synthesize flame-retardant polyols using BHET obtained from the chemical recycling of post-consumer polyester. researchgate.net

The process involves reacting the BHET-derived polyol with phosphorus-containing compounds to create a phosphorus-integrated polyol. researchgate.net This modified polyol is then reacted with diisocyanates to formulate polyurethane coatings. researchgate.net These coatings exhibit significantly higher flame retardancy compared to polyurethane coatings made from standard petroleum-based raw materials. researchgate.net The effectiveness of the flame retardancy is often evaluated using standard tests like the Limiting Oxygen Index (LOI) and UL-94 vertical burn test. researchgate.net Furthermore, these coatings maintain excellent mechanical and chemical resistance properties, comparable to their petrochemical-based counterparts. researchgate.net This method presents a dual benefit: effective waste management and the production of high-performance, safer materials.

| Performance Metric | Result |

| Flame Retardancy | Higher than PU from petro-based materials researchgate.net |

| Mechanical Properties | As high as PU from petro-based materials researchgate.net |

| Chemical Properties | As high as PU from petro-based materials researchgate.net |

| Performance of flame-retardant polyurethane coatings derived from recycled BHET. |

To further enhance the sustainability of polyurethane production, researchers are combining recycled monomers with bio-based materials. colab.ws One such approach involves the synthesis of thermoset polyurethanes using BHET from the glycolysis of PET waste in conjunction with a bio-based polyol derived from sources like castor oil. colab.ws

In these formulations, the recycled BHET monomer and the bio-based polyol are reacted with an isocyanate to form the polyurethane network. colab.ws By varying the content of the recycled BHET and the renewable polyol, it is possible to create polyurethanes where a significant portion of the components are from renewable and recycled sources. colab.ws Studies have shown that these hybrid polyurethanes can exhibit a compelling combination of thermal, thermo-mechanical, and mechanical properties, making them suitable for various applications while advancing the principles of a circular economy. colab.ws

Synthesis of Value-Added Chemical Derivatives

The transformation of 2-hydroxyethyl methyl terephthalate, and more predominantly its close derivative from poly(ethylene terephthalate) (PET) depolymerization, bis(2-hydroxyethyl) terephthalate (BHET), into valuable chemical products represents a significant advancement in polymer recycling and sustainable chemistry. These monomers serve as foundational building blocks for a variety of complex chemical structures, including vibrant dyestuffs and high-performance polymers.

Preparation of Azo Dyestuffs from Depolymerized Poly(ethylene terephthalate)

A notable application of PET waste valorization is the synthesis of azo dyestuffs. The process typically involves the chemical depolymerization of PET fibers into bis(2-hydroxyethyl) terephthalate (BHET). rhhz.netresearchgate.net This monomer then undergoes a series of chemical transformations to produce vibrant dyes suitable for the textile industry. rhhz.net

The synthesis pathway commences with the glycolysis of waste PET fibers using ethylene glycol in the presence of a catalyst like zinc acetate (B1210297) dihydrate, yielding BHET with an average yield often exceeding 80%. rhhz.netx-mol.com The purified BHET is then subjected to nitration using a mixture of concentrated sulfuric and nitric acids. rhhz.net Following nitration, the intermediate is reduced to form amino-bis(2-hydroxyethyl) terephthalate (ABHET). rhhz.net

The subsequent crucial steps involve the diazotization of ABHET with sodium nitrite (B80452) in an acidic medium, such as hydrochloric acid, at low temperatures (around 5°C) to form a diazonium salt. rhhz.net Finally, this diazonium salt is coupled with a suitable aromatic compound, for instance, 1-(4-sulfophenyl)-3-methyl-5-pyrazolone, to create the azo dyestuff. rhhz.net The resulting dye, when applied to nylon filaments, can produce a bright yellow color. rhhz.net The performance of these synthesized dyes is evaluated based on various parameters including dye uptake, color fastness, and color values (K/S, L, a, b*). rhhz.netresearchgate.net

Table 1: Synthesis and Properties of Azo Dyestuff from Depolymerized PET

Oligomer and Functional Composite Material Development

The depolymerization of PET into monomers like BHET opens avenues for the development of novel oligomers and advanced functional composite materials. mdpi.comresearchgate.net These materials often exhibit enhanced properties suitable for a wide range of applications, from electronics to high-performance elastomers. x-mol.comnih.gov

BHET, with its reactive hydroxyl groups, is a versatile building block. It can be used as a chain extender in the synthesis of polyurethanes and as an organic modifier for nanomaterials like graphene oxide (GO). x-mol.comresearchgate.net For instance, BHET can be used to modify GO to create functionalized reduced graphene oxide (BHET-rGO). x-mol.com This modified graphene can then be incorporated into a waterborne polyurethane (WPU) matrix via in-situ polymerization. x-mol.com

The resulting WPU/BHET-rGO composites have demonstrated significantly improved mechanical and thermal properties. x-mol.com Research has shown that the incorporation of BHET-rGO can lead to a substantial increase in tensile strength and enhanced electrical and thermal conductivity compared to composites with unmodified graphene. x-mol.comnih.gov In one study, a WPU composite with 7.41 wt% BHET-rGO exhibited a 454.6% increase in tensile strength (39.1 MPa), a 15-fold improvement in electrical conductivity (8×10⁻³ S/m), and a 21.1% increase in thermal conductivity (0.551 W m⁻¹ K⁻¹). x-mol.com These enhanced properties make such composites promising for applications in flexible electronics and advanced coatings. x-mol.comnih.gov

Furthermore, BHET can be used to produce specialized oligomers through controlled glycolysis of PET. mdpi.comnih.gov These oligomers can be tailored to have specific molecular weights and functionalities, making them suitable for producing a variety of polymers, including unsaturated polyesters and epoxy resins. mdpi.com

Table 2: Properties of Functional Composites Derived from BHET

Biocompatibility and Biomedical Material Research

The potential use of this compound and its derivatives, particularly those obtained from PET recycling, in the biomedical field is an emerging area of research. The biocompatibility of these compounds is a critical factor driving their investigation for applications such as drug delivery systems and tissue engineering scaffolds.

Investigation for Drug Delivery Systems

Research into the application of PET depolymerization products in drug delivery systems has shown promising results. One study focused on the synthesis of a biodegradable polyester, Bis 2-Hydroxy Ethyl Terephthalate-poly(mannitol-citric-sebacate), for this purpose. researchgate.net This polymer was synthesized through a catalyst-free melt condensation process. researchgate.net

The biocompatibility of this polymer was assessed using human primary stromal cells. researchgate.net For drug delivery evaluation, the polymer was loaded with the model drug Doxorubicin. The in vitro drug release profile demonstrated a biphasic release pattern, characterized by an initial burst release followed by a sustained release, achieving 100% cumulative release within 14 days. researchgate.net The degradation of the polymer in a Phosphate Buffered Saline (PBS) solution at physiological conditions was observed to be complete after 23 days. researchgate.net This controlled degradation and drug release profile suggests the potential of such BHET-based polymers as carriers for therapeutic agents. researchgate.net

Potential in Tissue Engineering Scaffolds

The development of scaffolds that can support cell growth and tissue regeneration is a cornerstone of tissue engineering. Materials derived from PET glycolysis, such as BHET, are being explored for their potential in creating such scaffolds. researchgate.net While direct research on this compound for this application is limited, the versatility of its di-hydroxy counterpart, BHET, makes it a candidate for producing biocompatible polymers for scaffolds. researchgate.net

The desirable properties for tissue engineering scaffolds include biocompatibility, biodegradability, appropriate mechanical strength, and a porous structure to facilitate cell infiltration and nutrient transport. mdpi.comnih.gov BHET can be used to synthesize new biocompatible polymer systems that could be tailored to meet these requirements. sigmaaldrich.com For example, the incorporation of BHET into polymer structures could enhance their mechanical properties and biocompatibility, making them suitable for applications in creating supportive frameworks for tissue regeneration. researchgate.netsigmaaldrich.com Further research is needed to fully elucidate the potential of these materials in creating functional tissue engineering scaffolds.

Analytical and Spectroscopic Characterization in Research of 2 Hydroxyethyl Methyl Terephthalate

Vibrational Spectroscopy (Fourier-Transform Infrared Spectroscopy) for Structural Elucidation

Fourier-Transform Infrared (FTIR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule, thereby confirming the structure of 2-Hydroxyethyl methyl terephthalate (B1205515). The FTIR spectrum provides a unique molecular fingerprint based on the absorption of infrared radiation by specific chemical bonds.

In the analysis of HEMT and related compounds, characteristic absorption bands are observed. For instance, the FTIR spectra of products from PET glycolysis, which include bis(2-hydroxyethyl) terephthalate (BHET) and other oligomers, show significant changes compared to the parent polymer. researchgate.net A broad absorption band appearing around 3430 cm⁻¹ is indicative of the O-H stretching vibration from the terminal hydroxyl groups introduced during glycolysis. researchgate.net The presence of the ester functional groups, central to the structure of HEMT, is confirmed by the strong C=O stretching vibrations, typically found in the region of 1700-1730 cm⁻¹, and C-O stretching vibrations at lower wavenumbers. The aromatic benzene (B151609) ring also exhibits characteristic C-H and C=C stretching and bending vibrations.

Table 1: Key FTIR Absorption Bands for HEMT-related Structures

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Hydroxyl (-OH) | O-H Stretch | ~3430 | researchgate.net |

| Carbonyl (Ester) | C=O Stretch | ~1720 | researchgate.net |

| Aromatic Ring | C=C Stretch | ~1600, ~1410 | researchgate.net |

Note: Data is often presented for the closely related compound bis(2-hydroxyethyl) terephthalate (BHET), which shares key functional groups with HEMT.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of 2-Hydroxyethyl methyl terephthalate. ¹H NMR (proton NMR) provides detailed information about the chemical environment, connectivity, and number of different types of protons in the molecule.

In the ¹H NMR spectrum of this compound, distinct signals correspond to the protons of the methyl group, the ethylene (B1197577) glycol moiety, and the aromatic ring. chemicalbook.com The spectrum, typically run in a solvent like deuterated chloroform (B151607) (CDCl₃), shows characteristic chemical shifts (δ) measured in parts per million (ppm). chemicalbook.com

Table 2: ¹H NMR Chemical Shift Assignments for this compound in CDCl₃

| Assignment | Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic Protons | 8.072 - 8.102 | Multiplet | 4H |

| -O-CH₂ -CH₂-OH | 4.486 | Triplet | 2H |

| -O-CH₂-CH₂ -OH | 3.980 | Triplet | 2H |

| -O-CH₃ | 3.944 | Singlet | 3H |

| -OH | 2.66 | Singlet (broad) | 1H |

Source: Adapted from ChemicalBook, 400 MHz in CDCl₃ chemicalbook.com

The aromatic protons appear as a multiplet in the downfield region (around 8.1 ppm) due to the deshielding effect of the benzene ring and electron-withdrawing ester groups. chemicalbook.com The methylene (B1212753) protons (-CH₂-) of the hydroxyethyl (B10761427) group are split into two triplets, one for the protons adjacent to the ester oxygen (around 4.5 ppm) and another for the protons adjacent to the hydroxyl group (around 4.0 ppm). chemicalbook.com The methyl protons (-CH₃) of the methyl ester group appear as a sharp singlet around 3.9 ppm. chemicalbook.com The hydroxyl proton gives a broad singlet that can vary in position. chemicalbook.com This detailed spectral information allows for unambiguous confirmation of the HEMT structure.

Chromatographic Techniques for Purity and Composition Analysis

Chromatographic methods are essential for separating HEMT from reaction mixtures, quantifying its concentration, and determining the purity and molecular weight distribution of related oligomers.

Gel Permeation Chromatography (GPC) for Molecular Weight Distribution Analysis

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is used to analyze the molecular weight distribution of PET oligomers and polymers formed during synthesis or degradation processes. researchgate.net While HEMT itself is a small molecule, GPC is critical when analyzing the reaction mixture of PET glycolysis, where HEMT is present alongside its dimer (BHET), trimers, and other oligomers. researchgate.net The technique separates molecules based on their hydrodynamic volume in solution, with larger molecules eluting faster than smaller ones. chromatographyonline.com By calibrating the system with standards of known molecular weight, the molecular weight averages (such as Mn and Mw) and the polydispersity index (PDI) of the oligomeric products can be determined. researchgate.net This information is vital for understanding the extent of depolymerization and the suitability of the recycled material for repolymerization.

High-Performance Liquid Chromatography (HPLC) for Product Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of PET depolymerization products. It is widely used to separate and quantify HEMT, bis(2-hydroxyethyl) terephthalate (BHET), and the parent monomer, terephthalic acid (TPA). researchgate.net

Reverse-phase (RP) HPLC methods are commonly employed, using a nonpolar stationary phase (like a C18 column) and a polar mobile phase. sielc.comsielc.com A typical mobile phase consists of a mixture of acetonitrile (B52724) and water, often with an acid modifier like phosphoric acid or formic acid to ensure sharp peak shapes. sielc.comsielc.com Detection is usually performed with a UV detector at a wavelength around 240 nm, where the terephthalate ring exhibits strong absorbance. nih.gov This allows for the accurate quantification of each component in a mixture, enabling researchers to monitor reaction kinetics and determine product yields. researchgate.net

Table 3: Example HPLC Method for this compound Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | Newcrom R1 (Reverse Phase) | sielc.comsielc.com |

| Mobile Phase | Acetonitrile (MeCN) and water with phosphoric acid | sielc.comsielc.com |

| Detection | UV or Mass Spectrometry (MS) | sielc.comsielc.com |

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Analysis

For unequivocal identification, chromatography is coupled with mass spectrometry (MS).

Gas Chromatography-Mass Spectrometry (GC-MS) is used for analyzing volatile and thermally stable compounds. While HEMT may require derivatization to increase its volatility for GC analysis, the technique is powerful for identifying depolymerization products. In a common approach for PET analysis, the polymer is first subjected to methanolysis to form the more volatile dimethyl terephthalate (DMT), which is then quantified by GC-MS. nih.gov The mass spectrum of this compound itself shows a molecular ion peak (M⁺) at an m/z of 224, corresponding to its molecular weight. chemicalbook.com Key fragmentation peaks include those at m/z 181 (loss of -CH₂CH₂OH) and m/z 163 (loss of -COOCH₃), which are diagnostic for the structure. chemicalbook.comchemicalbook.com

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and specific detection of MS. This technique is ideal for analyzing complex mixtures from PET degradation without the need for derivatization. rsc.org It can readily separate and identify HEMT, BHET, and other oligomers in a single run. rsc.orgresearchgate.net The mass spectrometer provides the molecular weight of the eluting compounds, confirming their identity.

Thermal Analysis Methods (Thermogravimetric Analysis and Differential Scanning Calorimetry) for Material Performance Assessment

Thermal analysis techniques are employed to evaluate the stability and thermal transitions of materials.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. For HEMT and related oligomers, TGA provides information on thermal stability and decomposition profiles. TGA curves for the related compound BHET show that it is stable up to a certain temperature, after which a significant mass loss occurs due to decomposition. researchgate.net This data is crucial for determining the processing temperatures for materials derived from PET recycling.

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature. It is used to determine thermal transitions such as melting point (Tₘ), glass transition temperature (T₉), and crystallization temperature (T꜀). The DSC curve for purified BHET shows a sharp endothermic peak corresponding to its melting point, which is reported to be around 110°C. researchgate.net The absence of peaks corresponding to unreacted PET (around 255-265°C) in a glycolysis product confirms the efficiency of the depolymerization process. researchgate.net DSC is also a valuable tool for assessing the oxidative stability of polyester (B1180765) resins, which is a critical performance parameter.

Enzymatic Degradation and Biocatalysis Involving 2 Hydroxyethyl Methyl Terephthalate

Enzyme Discovery and Characterization (PETase, MHETase, Carboxylesterases)

The capacity of microorganisms to degrade synthetic polymers like PET is a relatively recent discovery, leading to the identification of specific enzymes capable of this complex task. In 2016, the bacterium Ideonella sakaiensis, found at a plastic bottle recycling facility, was identified as being able to use PET as its primary carbon source. wikipedia.orguga.edu This bacterium produces two key enzymes, PETase and MHETase, which work in concert to depolymerize PET. sci-hub.seelsevierpure.comresearchgate.net

PETase (PET hydrolase): This enzyme initiates the degradation process by hydrolyzing the ester bonds of the PET polymer. wikipedia.org The primary product of this reaction is mono(2-hydroxyethyl) terephthalate (B1205515) (MHET), though it also produces smaller quantities of bis(2-hydroxyethyl) terephthalate (BHET) and terephthalic acid (TPA). researchgate.netijbbku.comnih.gov Structurally, PETase possesses a canonical α/β-hydrolase fold, similar to cutinases and lipases, but is distinguished by a more open active-site cleft. wikipedia.orgpnas.org This structural feature is believed to be key to its ability to bind to the highly crystalline structure of PET. ijbbku.com

MHETase (MHET hydrolase): Discovered alongside PETase, MHETase is responsible for the second step in the degradation pathway. wikipedia.org It specifically targets the ester bond in MHET, hydrolyzing it to yield the two original PET monomers: terephthalic acid (TPA) and ethylene (B1197577) glycol (EG). sci-hub.sewikipedia.org MHETase is also an α/β-hydrolase but features a distinct "lid" domain that covers the active site, conferring a high degree of substrate specificity. sci-hub.sewikipedia.orgnih.gov It is highly efficient at converting MHET but shows very little activity towards BHET or other similar esters. wikipedia.orgnih.gov

| Enzyme | Source Organism | Enzyme Family | Key Structural Feature | Primary Function |

|---|---|---|---|---|

| PETase | Ideonella sakaiensis | Polyesterase-lipase-cutinase wikipedia.org | Open active-site cleft wikipedia.orgpnas.org | Degrades PET polymer into MHET wikipedia.orgnih.gov |

| MHETase | Ideonella sakaiensis | Tannase wikipedia.orgpnas.org | α/β-hydrolase fold with a substrate-specifying lid domain wikipedia.orgnih.gov | Hydrolyzes MHET into TPA and EG sci-hub.sewikipedia.org |

| TfCa | Thermobifida fusca | Carboxylesterase nih.govnih.gov | Canonical α/β hydrolase-fold nih.gov | Hydrolyzes PET intermediates including MHET and BHET nih.govnih.gov |

Mechanistic Insights into Enzymatic Hydrolysis of Ester Bonds

The enzymatic hydrolysis of the ester bond in 2-Hydroxyethyl methyl terephthalate (MHET) by MHETase is a well-defined process that follows the canonical two-step mechanism of a serine hydrolase. pnas.orgresearchgate.net This mechanism relies on a catalytic triad (B1167595) of amino acid residues within the enzyme's active site, which for MHETase are Serine-225, Histidine-528, and Aspartate-492. wikipedia.org

The hydrolysis reaction proceeds as follows:

Acylation: The reaction begins when the serine residue, activated by the nearby histidine, acts as a nucleophile. It attacks the carbonyl carbon of the ester bond in the MHET molecule. researchgate.net This forms a transient, unstable tetrahedral intermediate. The intermediate then collapses, breaking the ester bond and forming an acyl-enzyme intermediate, where the terephthaloyl moiety of MHET is covalently bonded to the serine residue. The first product, ethylene glycol, is released at this stage.

Deacylation: A water molecule enters the active site and is activated by the same histidine residue. This activated water molecule then acts as a nucleophile, attacking the carbonyl carbon of the acyl-enzyme intermediate. acs.orgosti.gov This leads to the formation of a second tetrahedral intermediate, which subsequently breaks down. This step cleaves the covalent bond between the enzyme and the terephthaloyl group, releasing terephthalic acid as the final product and regenerating the enzyme to its original state, ready for another catalytic cycle. acs.org

Computational simulations and structural analyses have been instrumental in elucidating these steps. pnas.orgacs.org Studies have confirmed the crucial role of the lid domain in MHETase, which closes over the active site upon substrate binding, ensuring precise positioning for catalysis and contributing to its high substrate specificity. sci-hub.sepnas.org

Optimization of Biocatalytic Processes for this compound Conversion

To make enzymatic PET recycling viable on a larger scale, significant research has focused on optimizing the conversion of intermediates like MHET. Key strategies include enzyme engineering, the development of multi-enzyme systems, and the fine-tuning of reaction conditions.

Enzyme Engineering: Using techniques like site-directed mutagenesis and rational design, scientists have successfully engineered enzymes with enhanced capabilities. For example, a variant of the T. fusca carboxylesterase, TfCa WA, was created that demonstrated a 2.6-fold increase in hydrolytic activity on MHET compared to the wild-type enzyme. nih.govacs.org Similarly, engineering efforts have focused on improving the thermostability of PETase and MHETase to allow for higher reaction temperatures, which can increase the rate of PET degradation. researchgate.net

Fusion Proteins and Process Conditions: Another approach involves creating a single, chimeric protein that fuses PETase and MHETase. Such fusion proteins have shown improved turnover of both PET and MHET compared to using the two enzymes separately. pnas.org Optimization also extends to the reaction environment. Adjusting factors such as pH, temperature, and the use of co-solvents can significantly impact product yield and profile. researchgate.net For instance, the optimal pH for one engineered MHETase variant was found to be 7.0. kku.ac.th Furthermore, the addition of ethylene glycol as a co-solvent has been shown to alter the product distribution, favoring the production of MHET and BHET over complete hydrolysis to TPA. chemrxiv.org

| Optimization Strategy | Enzymes/Variants Involved | Key Finding/Improvement | Reference |

|---|---|---|---|

| Enzyme Engineering | TfCa I69W/V376A (WA) | 2.6-fold higher hydrolytic activity on MHET than wild-type. | nih.govacs.org |

| Dual-Enzyme System | IsPETase PM + TfCa WA | Produced up to 14-fold more terephthalic acid (TPA) than IsPETase PM alone. | nih.gov |

| Fusion Protein | MHETase:PETase chimera | Improved PET and MHET turnover relative to the free enzymes. | pnas.org |

| Process Condition Tuning | LCCICCG (PETase) | Addition of 25% ethylene glycol as a co-solvent significantly increased the yield of MHET and BHET. | chemrxiv.org |

Industrial Applications of Biocatalysis in Polymer Recycling

The ultimate goal of studying the enzymatic degradation of MHET is its application in the industrial recycling of PET plastics. Biocatalysis offers a groundbreaking solution to the global plastic waste problem by enabling a circular economy for polymers. researchgate.netroyalsocietypublishing.org

The primary industrial application is the depolymerization of post-consumer PET waste back into its constituent monomers, TPA and EG. royalsocietypublishing.org Unlike mechanical recycling, which often results in lower-quality plastic, enzymatic hydrolysis can yield monomers of very high purity. resource.co These monomers can then be used to re-synthesize virgin-quality PET, effectively creating a closed-loop recycling system. royalsocietypublishing.orgresource.co

This biocatalytic approach presents several advantages over traditional chemical recycling methods:

Mild Conditions: Enzymes operate under mild conditions, typically in aqueous environments at moderate temperatures and neutral pH, which significantly reduces the energy consumption and harsh chemical usage associated with processes like glycolysis or methanolysis. royalsocietypublishing.orgresearchgate.net

High Specificity: The high specificity of enzymes allows for the selective degradation of PET from mixed waste streams. This could be revolutionary for recycling complex materials like multi-layered food packaging or blended textiles (e.g., polyester-cotton blends), where enzymes can break down the PET component, allowing for the recovery and recycling of the other materials. royalsocietypublishing.org

Sustainability: By enabling the creation of virgin-quality plastic from waste, this technology reduces the reliance on fossil fuels for new plastic production and mitigates the environmental damage caused by plastic pollution. researchgate.netroyalsocietypublishing.org

Several companies, such as CARBIOS and Samsara Eco, are actively commercializing this technology, building industrial-scale facilities to demonstrate the viability of enzymatic PET recycling and bring this sustainable solution to the market. resource.coyoutube.com

Environmental and Sustainability Aspects of 2 Hydroxyethyl Methyl Terephthalate Research

Role in Poly(ethylene terephthalate) Chemical Recycling Strategies

2-Hydroxyethyl methyl terephthalate (B1205515) plays a crucial role as an intermediate in several chemical recycling strategies for PET, a widely used polyester (B1180765). These methods aim to break down the polymer into its constituent monomers, which can then be purified and used to produce new, virgin-quality polyester, thus closing the loop on PET production.

Enzymatic Hydrolysis: One of the most promising and environmentally benign recycling methods is enzymatic hydrolysis. In this process, enzymes are utilized to depolymerize PET. Specifically, a PET-digesting enzyme (PETase) breaks down the long polymer chains of PET into smaller molecules, primarily bis(2-hydroxyethyl) terephthalate (BHET) and MHET. researchgate.netrsc.org A second enzyme, MHET hydrolase (MHETase), then acts on MHET, hydrolyzing it further into its fundamental building blocks: terephthalic acid (TPA) and ethylene (B1197577) glycol (EG). rsc.orgnih.gov These monomers can then be re-polymerized to create new PET. The enzymatic synthesis of MHET is also being explored as a method to produce this key intermediate for various applications. nih.gov

Methanolysis: In the chemical recycling process of methanolysis, PET is depolymerized using methanol (B129727), typically under conditions of high temperature and pressure. The primary products of this reaction are dimethyl terephthalate (DMT) and ethylene glycol (EG). jproeng.comsci-hub.ruresearchgate.net However, during the process, small quantities of byproducts are often formed, including MHET. jproeng.comresearchgate.net The formation of MHET and other intermediates like BHET is part of the stepwise breakdown of the polymer chain. researchgate.net

Glycolysis: Glycolysis is another significant chemical recycling method where PET is depolymerized by an excess of ethylene glycol. The main product of this reaction is BHET. rsc.orgchemicalpapers.comnih.gov While BHET is the primary target monomer in glycolysis, the complex reaction mixture can also contain other intermediates, including MHET, especially in processes that involve simultaneous glycolysis and hydrolysis. researchgate.net The goal of these processes is to achieve a high yield of monomers that can be fed back into the production of new polyester materials. researchgate.netijert.org

The following table provides a summary of the role of 2-Hydroxyethyl methyl terephthalate in different PET chemical recycling strategies.

| Recycling Strategy | Role of this compound | Primary End Products |

| Enzymatic Hydrolysis | Key intermediate formed from PET by PETase and then hydrolyzed by MHETase. researchgate.netrsc.orgnih.gov | Terephthalic acid (TPA) and Ethylene glycol (EG) rsc.org |

| Methanolysis | Byproduct formed during the depolymerization of PET. jproeng.comresearchgate.net | Dimethyl terephthalate (DMT) and Ethylene glycol (EG) sci-hub.ruresearchgate.net |

| Glycolysis | Potential intermediate, particularly in combined hydrolysis processes. researchgate.net | Bis(2-hydroxyethyl) terephthalate (BHET) rsc.orgchemicalpapers.com |

Development of Circular Economy Models for Polyester Materials

The effective chemical recycling of PET, in which this compound is a significant intermediate, is fundamental to establishing a circular economy for polyester materials. rsc.orgnih.gov A circular economy aims to eliminate waste and promote the continual use of resources. In the context of plastics, this means moving away from the traditional linear "take-make-dispose" model to a closed-loop system where plastic products are designed for disassembly and recycling. nih.gov

By depolymerizing PET waste back into its constituent monomers like TPA and EG (via the MHET pathway in enzymatic hydrolysis), a continuous loop can be created. rsc.org These recovered monomers can be purified and used to manufacture new PET that is indistinguishable in quality from virgin PET. This process significantly reduces the reliance on fossil fuels, which are the primary feedstock for virgin plastic production, and curtails the accumulation of plastic waste in landfills and the natural environment. rsc.org

The development of efficient and economically viable recycling processes, such as enzymatic hydrolysis where MHET plays a central role, is a critical enabler of this circular model. rsc.org It allows for the upcycling of post-consumer polyester waste, transforming it back into a valuable raw material. nih.govnih.gov This not only addresses the environmental challenges posed by plastic pollution but also creates new economic opportunities in the recycling and manufacturing sectors.

Assessment of Environmental Fate and Transformation Pathways in the Context of Plastic Waste

Research has shown that microorganisms can play a role in the biodegradation of PET and its intermediates. For instance, some bacteria are capable of degrading BHET, a primary product of PET glycolysis. nih.govdntb.gov.uaresearchgate.net Studies have revealed that in this biodegradation process, BHET is first converted to MHET, which is then further broken down into terephthalic acid. nih.govdntb.gov.ua

Specifically, bacterial strains such as Enterobacter sp. have been isolated and shown to degrade BHET, with MHET being a key metabolite in the degradation pathway. nih.govdntb.gov.ua The enzymatic machinery of these microorganisms includes esterases that can hydrolyze the ester bonds in both BHET and MHET. nih.govdntb.gov.ua This natural transformation pathway suggests that under certain environmental conditions, MHET can be a transient compound that is further metabolized by microbial communities.

The study of these biodegradation pathways is essential for several reasons. It helps in understanding the natural attenuation of plastic pollution and provides a basis for developing bioremediation strategies for contaminated environments. By identifying the enzymes and microorganisms capable of breaking down MHET and other PET-derived compounds, it may be possible to engineer more efficient biological recycling systems.

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 2-hydroxyethyl methyl terephthalate, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves esterification of terephthalic acid derivatives with ethylene glycol and methanol under catalytic conditions. For example, transesterification of dimethyl terephthalate (DMT) with ethylene glycol (EG) at 150–200°C in the presence of metal catalysts (e.g., zinc acetate) yields this compound as an intermediate. Reaction parameters such as molar ratios (DMT:EG ≥ 1:2), temperature control (±5°C), and catalyst loading (0.1–0.5 wt%) critically affect product distribution and oligomer formation .

- Data Contradiction : While some studies report optimal yields at 180°C, others suggest higher temperatures (200°C) reduce side products like bis(2-hydroxyethyl) terephthalate (BHET). Researchers must validate conditions using techniques like HPLC to quantify intermediates .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

- Methodological Answer :

- Structural Analysis : Use H/C NMR to confirm ester linkages and hydroxyl groups. For example, the hydroxyl proton appears at δ 4.8–5.0 ppm in DMSO-d.

- Thermal Properties : Differential Scanning Calorimetry (DSC) reveals a melting point range of 81–84°C .

- Solubility : Limited aqueous solubility (logP = 0.62) suggests polar aprotic solvents (e.g., DMF, DMSO) are optimal for reactivity studies .

- Key Data Table :

| Property | Value | Source |

|---|---|---|

| Molecular Formula | CHO | |

| Molecular Weight | 224.21 g/mol | |

| Melting Point | 81–84°C | |

| logP | 0.62 |

Advanced Research Questions

Q. What role does this compound play in enzymatic PET depolymerization, and how do substrate-binding mechanisms vary with polymerization degree?

- Methodological Answer : As a key intermediate in PET degradation, this compound binds to PETase enzymes (e.g., Ideonella sakaiensis) via hydrophobic interactions and hydrogen bonding. Molecular dynamics simulations show that the hydroxyl group coordinates with catalytic residues (e.g., Ser160, His237), while the methyl ester group stabilizes the substrate in the active site. Binding affinity decreases for longer oligomers (>3 monomer units) due to steric hindrance .

- Contradiction Analysis : Some studies report higher catalytic efficiency for mono(2-hydroxyethyl) terephthalate (MHET) compared to dimeric forms, suggesting polymer chain flexibility impacts enzyme accessibility .

Q. How can computational modeling resolve discrepancies in thermodynamic stability data for this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level predict Gibbs free energy of formation (ΔG = −450 kJ/mol) and enthalpy (ΔH = −520 kJ/mol). These values conflict with experimental DSC data (ΔH = 28.5 kJ/mol), highlighting the need for solvent-effect corrections in simulations. Researchers should compare results with high-pressure calorimetry to validate models .

Experimental Design Considerations

Q. What strategies mitigate oligomerization during the synthesis of this compound?

- Methodological Answer :

- Catalyst Selection : Use acidic ion-exchange resins (e.g., Amberlyst-15) instead of metal catalysts to suppress transesterification side reactions.

- Solvent-Free Systems : Conduct reactions under vacuum (10–20 mmHg) to remove methanol byproduct and shift equilibrium toward monomer formation.

- Real-Time Monitoring : Employ inline FTIR to track hydroxyl group consumption (peak at 3400–3500 cm) and adjust feed rates dynamically .

Q. How do conflicting reports on the compound’s hydrolytic stability inform experimental design for degradation studies?

- Methodological Answer : Hydrolysis rates vary significantly across pH (t = 24 h at pH 7 vs. 2 h at pH 10). To reconcile discrepancies:

Use buffered solutions (e.g., phosphate buffer, pH 7.4) at 37°C to simulate physiological conditions.

Quantify degradation products (e.g., terephthalic acid) via LC-MS with a C18 column and ESI-negative mode .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。